Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
Description
Significance of Benzothiazole (B30560) Scaffolds in Drug Discovery and Development
The benzothiazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the design and synthesis of bioactive molecules. mdpi.comnih.gov Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique three-dimensional arrangement that allows for specific and high-affinity interactions with a variety of biological targets. nih.govpreprints.org This inherent "drug-likeness" has made the benzothiazole core a fertile ground for the development of new chemical entities with therapeutic potential. ijprajournal.com
The versatility of the benzothiazole ring system allows for chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. preprints.org This structural adaptability has been exploited by medicinal chemists to generate large libraries of benzothiazole derivatives, leading to the identification of compounds with a broad spectrum of pharmacological activities. The stability of the benzothiazole ring under various physiological conditions further enhances its appeal as a reliable scaffold for drug development.
The significance of the benzothiazole scaffold is underscored by its presence in numerous compounds that have progressed through preclinical and clinical development, as well as in several approved drugs. ijprajournal.com Its ability to serve as a key pharmacophore in diverse therapeutic areas solidifies its status as a high-value scaffold in the armamentarium of medicinal chemists.
Overview of Benzothiazole-based Therapeutic Agents and Their Broad Pharmacological Relevance
The pharmacological importance of the benzothiazole nucleus is demonstrated by the wide array of therapeutic applications of its derivatives. These compounds have been shown to exhibit a remarkable range of biological activities, targeting various enzymes, receptors, and cellular pathways implicated in a multitude of diseases.
Table 1: Pharmacological Activities of Benzothiazole Derivatives
| Pharmacological Activity | Description | Key Molecular Targets |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and suppression of tumor growth. | Tyrosine kinases (e.g., EGFR, VEGFR), serine/threonine kinases, DNA topoisomerase. mdpi.com |
| Antimicrobial | Activity against a broad spectrum of bacteria and fungi. | Bacterial DNA gyrase, fungal cell wall synthesis enzymes. |
| Anti-inflammatory | Reduction of inflammation through modulation of inflammatory pathways. | Cyclooxygenase (COX) enzymes, various cytokines. |
| Neuroprotective | Protection of nerve cells from damage or degeneration. | Glutamate (B1630785) receptors, monoamine oxidase (MAO). |
| Antidiabetic | Management of diabetes through various mechanisms. | Aldose reductase, protein tyrosine phosphatase 1B. mdpi.com |
| Antiviral | Inhibition of viral replication and activity. | Viral enzymes and entry mechanisms. |
One of the most well-known benzothiazole-containing drugs is Riluzole , which is used to treat amyotrophic lateral sclerosis (ALS) and is believed to exert its neuroprotective effects by inhibiting glutamate release and blocking voltage-gated sodium channels. Another notable example is Pramipexole , a dopamine (B1211576) agonist used in the treatment of Parkinson's disease.
In the realm of oncology, numerous benzothiazole derivatives have been investigated as potent anticancer agents. mdpi.com They have been shown to target a variety of cancer-related proteins, including kinases, which are crucial for cell signaling and growth. mdpi.com The development of benzothiazole-based agents for diagnostic purposes, such as amyloid imaging agents in Alzheimer's disease, further highlights the broad utility of this scaffold in medicine.
The ongoing research into benzothiazole derivatives continues to uncover new therapeutic possibilities, reinforcing the importance of this pharmacophore in addressing a wide range of unmet medical needs.
Introduction to Benzothiazol-2-yl-(2-methoxy-phenyl)-amine as a Candidate for Academic Research
Within the vast chemical space of benzothiazole derivatives, the specific compound This compound presents itself as an intriguing candidate for academic investigation. While extensive research dedicated solely to this molecule is not widely documented in publicly available literature, its structural features suggest a strong potential for biological activity, making it a compelling subject for further study.
The molecule combines the privileged benzothiazole scaffold with a 2-methoxyphenylamine substituent. The 2-aminobenzothiazole (B30445) core is a well-established pharmacophore known for its diverse biological activities. mdpi.com The introduction of a phenyl ring at the 2-amino position, creating a 2-anilinobenzothiazole structure, has been a successful strategy in the development of various therapeutic agents.
Furthermore, the methoxy (B1213986) group (-OCH3) on the phenyl ring is a common feature in many approved drugs and is known to influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov The position of the methoxy group can also play a crucial role in directing the molecule's interaction with its biological target. The presence of the 2-methoxyphenylamine moiety suggests the potential for specific hydrogen bonding and steric interactions within a binding pocket, which could lead to enhanced potency and selectivity.
Given the established importance of the 2-aminobenzothiazole scaffold and the favorable properties often conferred by the 2-methoxyphenylamine group, in silico and subsequent in vitro and in vivo studies of this compound are warranted. mdpi.com Such research could explore its potential in various therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases, thereby expanding the pharmacological landscape of benzothiazole derivatives.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Riluzole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXDBPDAUUFQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284029 | |
| Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1843-22-7 | |
| Record name | NSC34958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazol-2-yl-(2-methoxy-phenyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis of Benzothiazol-2-yl-(2-methoxy-phenyl)-amine
The direct construction of the target molecule, this compound, can be achieved through specific reactions that bring together the necessary molecular fragments.
A primary method for synthesizing the title compound involves the nucleophilic substitution reaction between 2-methoxyaniline and 2-chlorobenzothiazole (B146242). In this reaction, the amino group of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbon at the 2-position of the benzothiazole (B30560) ring and displacing the chloride ion. This reaction is a common strategy for introducing amino substituents onto the benzothiazole core. The process can be facilitated by the use of a base to deprotonate the amine, enhancing its nucleophilicity.
An alternative route to a related benzothiazole structure involves the condensation of 2-aminophenol (B121084) with an appropriate isothiocyanate. While not directly yielding this compound, this method is fundamental to forming the benzothiazole ring system. In this approach, the amino group of 2-aminophenol reacts with the isothiocyanate group of 2-methoxyphenyl isothiocyanate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the thiocarbonyl carbon, leading to the formation of a benzothiazole ring after dehydration.
This method highlights a key strategy for constructing the benzothiazole core from acyclic precursors. The reaction between an ortho-substituted aniline (B41778) (containing a nucleophilic group like -OH or -SH) and a reagent providing the C2-N fragment is a versatile approach.
General Approaches for Benzothiazole Nucleus Formation
The synthesis of the benzothiazole scaffold, the core of this compound, can be accomplished through several general and powerful synthetic strategies. These methods offer access to a wide array of substituted benzothiazoles.
A widely employed and versatile method for constructing the benzothiazole ring is the condensation and subsequent cyclization of 2-aminothiophenols with various carbonyl compounds or nitriles. mdpi.comresearchgate.net This approach is foundational in benzothiazole synthesis.
With Carbonyl Precursors: 2-Aminothiophenol can react with aldehydes, ketones, carboxylic acids, or their derivatives. nih.govindexcopernicus.com For example, the reaction with an aldehyde initially forms a thiazoline (B8809763) intermediate, which is then oxidized to the aromatic benzothiazole. mdpi.com Various oxidizing agents can be used, and in some cases, the reaction proceeds under mild conditions. nih.gov The use of β-diketones in a Brønsted acid-catalyzed cyclization with 2-aminothiophenols has been shown to be an efficient, metal-free method for producing 2-substituted benzothiazoles in good yields. nih.govorganic-chemistry.org This method tolerates a variety of functional groups on the benzene (B151609) ring, such as methyl, chloro, nitro, and methoxy (B1213986) groups. nih.govorganic-chemistry.org
With Nitrile Precursors: The reaction of 2-aminothiophenols with nitriles provides another direct route to 2-substituted benzothiazoles. researchgate.net This reaction is often catalyzed by acids or metals. For instance, a copper-catalyzed method has been reported for the formation of 2-substituted benzothiazoles from the condensation of 2-aminobenzenethiols with nitriles. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 2-Aminothiophenol | Aldehydes | Molecular sieves, PCC oxidation | 2-Alkyl-benzothiazoles |
| 2-Aminothiophenol | β-Diketones | p-Toluene sulfonic acid (TsOH·H₂O) | 2-Substituted benzothiazoles |
| 2-Aminothiophenol | Nitriles | Copper catalyst | 2-Substituted benzothiazoles |
One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach to synthesizing complex molecules like benzothiazoles from simple starting materials in a single synthetic operation. organic-chemistry.org These protocols are highly valued in medicinal and materials chemistry for their ability to rapidly generate libraries of compounds.
Several one-pot methods for benzothiazole synthesis have been developed. One such approach involves the reaction of benzyl (B1604629) halides and o-aminobenzenethiol in DMSO, which proceeds through a tandem sequence of Kornblum oxidation, cyclization, and aromatization to yield benzothiazoles in high yields without the need for an external oxidant. organic-chemistry.org Another example is a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) and DMSO, where DMSO acts as the carbon source, solvent, and oxidant. organic-chemistry.org These methods offer advantages such as mild reaction conditions, high yields, and operational simplicity. organic-chemistry.orgjocpr.com
| Starting Materials | Key Features | Reference |
| Benzyl halides, o-Aminobenzenethiol | One-pot, mild conditions, no external oxidant | organic-chemistry.org |
| o-Iodoanilines, K₂S, DMSO | Three-component, DMSO as C1 source | organic-chemistry.org |
| 2-Aminothiophenols, β-Diketones | Brønsted acid catalysis, metal-free | nih.govorganic-chemistry.org |
Modern synthetic chemistry has seen the rise of catalytic methods, particularly those involving transition metals, for the efficient and selective formation of chemical bonds. In the context of benzothiazole synthesis, catalytic C-H activation and amidation reactions are of significant interest.
While direct rhodium-catalyzed C-H amidation to form the specific title compound is not detailed in the provided results, rhodium catalysis is a powerful tool for C-H functionalization and the synthesis of nitrogen-containing heterocycles. rsc.orgrsc.orgnih.gov For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize 2-aminobenzaldehydes from aldehydes and dioxazolones, which are versatile precursors for various heterocycles. rsc.org Similarly, rhodium catalysis has been employed for the addition of benzamide (B126) C-H bonds to imines to create branched amines. nih.gov
Palladium catalysis has also been successfully applied to the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a C-H functionalization/intramolecular C-S bond formation process. acs.org This highlights the potential of transition metal catalysis to forge the benzothiazole scaffold through intramolecular cyclization pathways.
Microwave-Assisted Synthetic Procedures
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technique has been successfully applied to the synthesis of various benzothiazole derivatives.
For instance, the synthesis of imidazolidines derived from 2-aminobenzothiazole (B30445) has been accomplished using microwave irradiation. researchgate.netuokerbala.edu.iq In this multi-step process, 2-aminobenzothiazole is first converted to a diazonium salt, which then undergoes a coupling reaction with 2-hydroxybenzaldehyde to form an azo-benzothiazole derivative. researchgate.netuokerbala.edu.iq This intermediate is subsequently condensed with various primary aromatic amines under microwave irradiation to produce imine derivatives. researchgate.netuokerbala.edu.iq Finally, treatment of these imines with glycine (B1666218) or L-alanine, again under microwave conditions, yields the desired imidazolidine (B613845) derivatives. researchgate.netuokerbala.edu.iq
Another application of microwave-assisted synthesis involves the solvent-free preparation of 2-substituted benzothiazoles. For example, 2-hydrazinobenzothiazole (B1674376) can be synthesized from 2-mercaptobenzothiazole (B37678) and hydrazine (B178648) hydrate (B1144303) over a NaY zeolite catalyst using microwave irradiation. tsijournals.com This product can then be further reacted with various aldehydes under similar microwave-assisted, solvent-free conditions to yield Schiff bases. tsijournals.com The use of microwave irradiation in these syntheses significantly reduces reaction times from hours to minutes. tsijournals.com
A catalyst-free, microwave-assisted procedure has also been developed for the synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and phenacyl bromides in an aqueous medium. nih.govresearchgate.net This method provides rapid access to these fused heterocyclic systems under mild, transition-metal-free conditions. nih.govresearchgate.net
The synthesis of 2-aminothiazole (B372263) derivatives from substituted ketones, thiourea, and iodine can also be efficiently carried out using microwave irradiation, offering a green chemistry approach with good yields and high purity. jusst.org
Catalyst- and Additive-Free Methods
In the pursuit of more sustainable and environmentally friendly synthetic routes, catalyst- and additive-free methods for the synthesis of benzothiazoles have been developed. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions.
One such method involves the three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.govacs.org This approach allows for the formation of 2-substituted benzothiazoles without the need for transition-metal catalysts or other additives. nih.govacs.org The reaction proceeds through the cleavage of C-N bonds and the formation of C-S and C-N bonds, with DMSO acting as an oxidant. nih.gov This method is advantageous due to the use of readily available and inexpensive starting materials. nih.govacs.org
Another example is the base-promoted cyclization of N'-substituted-N-(2-halophenyl)thioureas, O'-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides in dioxane. nih.gov This intramolecular C-S bond formation occurs without the need for a transition metal catalyst and tolerates a variety of functional groups, offering high yields and shorter reaction times compared to previously reported methods. nih.gov
Furthermore, the synthesis of benzothiazole–triazole and thiazolidinone-appended benzothiazole–triazole hybrids has been achieved through a metal-free, catalyst-free, one-pot process. rsc.orgrsc.orgnih.govnih.govrsc.org This eco-friendly protocol provides good to excellent yields and tolerates a broad range of functional groups with short reaction times. rsc.orgrsc.orgnih.govrsc.org
Derivatization Strategies for this compound Analogs and Related Benzothiazoles
The derivatization of the benzothiazole core is a key strategy for modulating its physicochemical properties and biological activities. Various functionalization techniques are employed to introduce new substituents and build more complex molecular architectures.
Functional Group Interconversions and Substituent Introduction (e.g., Halogenation, Alkylation)
The introduction of different functional groups onto the benzothiazole scaffold can be achieved through various reactions. Alkylation and acylation reactions are common strategies, targeting either the exocyclic amino group or the endocyclic nitrogen of the 2-aminobenzothiazole core. nih.gov
Alkylation of 2-aminobenzothiazoles can be performed using reactive halides. nih.gov For example, the reaction with 7-chloro-4,6-dinitrobenzofuroxane leads to mono- and dialkylated products. nih.gov N-alkylation of the amino group of 2-aminobenzothiazoles can also be achieved using alcohols in the presence of concentrated sulfuric acid. ijpsr.com
The synthesis of N-acylated 2-aminobenzothiazoles can be accomplished through a three-component domino reaction involving diaminodiaryl disulfides, which are acylated, cyanated with CuCN, and then cyclized. nih.gov
The introduction of substituents on the benzene ring of the benzothiazole is also a common strategy. For instance, 2-amino-6-chloro, 2-amino-6-bromo, and 2-amino-6-methyl benzothiazoles have been synthesized and used as precursors for further derivatization. jocpr.com
Synthesis of Schiff Base Derivatives and Subsequent Reductive Modifications
Schiff bases, formed by the condensation of the 2-amino group of benzothiazole with various aldehydes, are versatile intermediates for further chemical transformations. jocpr.comnih.govresearchgate.netsemanticscholar.orgnih.govsphinxsai.comjuniperpublishers.comresearchgate.netresearchgate.netresearchgate.netmedwinpublishers.com The azomethine group (–C=N–) in Schiff bases is a key feature responsible for many of their biological activities. jocpr.com
A variety of substituted benzothiazole Schiff bases have been synthesized by reacting 2-aminobenzothiazole derivatives with different aromatic or heterocyclic aldehydes. jocpr.comsphinxsai.commedwinpublishers.com For example, Schiff bases have been prepared from 2-amino-6-chloro, 2-amino-6-bromo, and 2-amino-6-methyl benzothiazole with o-vanillin. jocpr.com Similarly, 4,6-difluoro-2-aminobenzothiazole has been condensed with aldehydes like 4-chlorobenzaldehyde (B46862) and 4-nitrobenzaldehyde (B150856) to yield the corresponding Schiff bases. medwinpublishers.com
These Schiff bases can undergo further modifications. For example, they can be used as precursors for the synthesis of other heterocyclic systems.
Incorporation into Hybrid Molecular Architectures (e.g., Thiazolidinone Hybrids)
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug design to create novel compounds with enhanced biological activities. The benzothiazole nucleus is frequently incorporated into such hybrid structures.
A prominent example is the synthesis of thiazolidinone-benzothiazole hybrids. rsc.orgrsc.orgnih.govnih.govrsc.orgjuniperpublishers.comresearchgate.netnih.govresearchgate.neteurekaselect.com These hybrids are typically synthesized by reacting a benzothiazole Schiff base with a mercapto-containing compound like thioglycolic acid or thiomalic acid. rsc.orgjuniperpublishers.comresearchgate.netnih.gov The resulting thiazolidinone ring can be further functionalized. For instance, condensation of the thiazolidinone with various benzaldehydes can lead to 5-benzylidene derivatives. nih.gov
The rationale behind creating these hybrids is that the combined pharmacophores may lead to synergistic effects and improved biological profiles. rsc.orgjuniperpublishers.com For example, the fusion of a thiazolidinone ring with a benzothiazole-triazole pharmacophore has been shown to result in significant antimicrobial activities. rsc.org
Strategies for Modulating Metabolic Stability of Related Compounds (e.g., Fluorination)
Metabolic stability is a critical parameter in drug development, as it influences the half-life and bioavailability of a compound. Fluorination is a well-established strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com
In the context of benzothiazole derivatives, the introduction of fluorine atoms has been investigated to improve their properties. For instance, substituting an H atom with an F atom in certain benzothiazole analogs has been shown to significantly improve their half-lives in liver microsomes without negatively impacting their biological activity. nih.gov The position of the fluorine substitution is crucial; for example, placing fluoro- or trifluoromethyl- groups at the para-position of a phenyl ring attached to the benzothiazole can enhance metabolic stability. nih.gov
Structure Activity Relationship Sar and Structural Optimization
Influence of the 2-Methoxy-Phenyl Moiety on Pharmacological Profiles and Compound Bioactivity
The presence and position of the methoxy (B1213986) group on the phenyl ring attached to the benzothiazole (B30560) core significantly modulate the pharmacological properties of the resulting compounds. For instance, in a series of 2-substituted benzothiazoles, the inclusion of a 2-methoxyphenyl group was studied for its effect on antiproliferative activity. mdpi.com Research has shown that the methoxy group's position can influence the compound's interaction with biological targets. For example, the methoxy group at the ortho position of the phenyl ring in certain benzothiazole derivatives has been associated with specific anticancer activities. pharmacyjournal.in
| Compound Series | Methoxy Group Position | Observed Biological Activity | Reference |
|---|---|---|---|
| 2-Aryl-benzothiazoles | Ortho (2-position) | Antiproliferative activity | mdpi.com |
| Substituted Benzothiazoles | Ortho (2-position) | Anticancer properties | pharmacyjournal.in |
Impact of Substitutions on the Benzothiazole Ring on Biological Activities
Modifications to the benzothiazole ring system are a key strategy for optimizing the biological activities of this class of compounds. The nature, position, and number of substituents on the benzothiazole ring can profoundly affect their therapeutic potential.
Literature reviews highlight that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for a variety of biological activities. benthamscience.com For instance, the introduction of a chlorine atom at the 6th position has been shown to increase bioactivity compared to a fluorine substitution at the 5th position. nih.gov Furthermore, the presence of electron-withdrawing groups like nitro or cyano at the C-6 position can enhance antiproliferative activity. mdpi.com
The type of substituent also plays a crucial role. For example, the presence of hydrophobic moieties on the benzothiazole ring is often conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in Additionally, the introduction of groups like amino, hydroxyl, and chloro has been shown to result in better anticancer activity. pharmacyjournal.in
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-6 | Chlorine | Increased bioactivity | nih.gov |
| C-5 | Fluorine | Lower bioactivity compared to C-6 chlorine | nih.gov |
| C-6 | Nitro, Cyano | Increased antiproliferative activity | mdpi.com |
| General | Hydrophobic moieties | Conductive for cytotoxic activity | pharmacyjournal.in |
| General | Amino, Hydroxyl, Chloro | Enhanced anticancer activity | pharmacyjournal.in |
Conformational Aspects and Molecular Flexibility in Biological Recognition
The three-dimensional conformation and molecular flexibility of benzothiazole derivatives are critical determinants of their interaction with biological targets. The ability of a molecule to adopt a specific conformation that is complementary to the binding site of a receptor or enzyme is essential for its biological activity.
Molecular flexibility allows the compound to adapt its conformation upon binding to a target, which can lead to a more favorable and stable interaction. Understanding these conformational aspects is crucial for the rational design of more potent and selective benzothiazole-based therapeutic agents.
Identification of Key Pharmacophore Elements for Diverse Therapeutic Effects
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For benzothiazole derivatives, the core benzothiazole ring itself is a key pharmacophoric element, contributing to a wide range of biological activities. nih.gov
The general pharmacophore model for many biologically active benzothiazole derivatives includes:
Aromatic/hydrophobic region: The fused benzene (B151609) ring of the benzothiazole and the attached phenyl ring.
Hydrogen bond acceptors/donors: The nitrogen atom in the thiazole (B1198619) ring and the amine linker.
Electron-donating/withdrawing groups: Substituents on both the benzothiazole and phenyl rings.
For dual inhibitors of enzymes like FAAH and sEH, the benzothiazole-phenyl moiety connected to an amide-piperidine via a sulfonamide bond has been identified as essential for activity. nih.gov The specific arrangement of these features in three-dimensional space is critical for potent and selective inhibition. The identification of these key pharmacophore elements allows for the design of new molecules with improved therapeutic profiles.
Correlation of Electronic and Steric Effects with Biological Potency
The biological potency of benzothiazole derivatives is strongly correlated with their electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to establish mathematical relationships between these physicochemical properties and the observed biological activity. documentsdelivered.com
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly impact the molecule's reactivity and its ability to interact with biological targets. For instance, the introduction of electron-withdrawing groups can alter the charge distribution across the molecule, potentially enhancing its binding affinity. aip.org In some cases, strong electronegative atoms like chlorine or bromine at the para position of a phenyl ring can enhance lipophilicity and cytotoxicity. ijper.org
Steric Effects: The size and shape of substituents (steric hindrance) play a crucial role in determining how well a molecule fits into a binding site. mdpi.com Bulky substituents can either enhance or hinder biological activity, depending on the topology of the target's binding pocket. Molar refractivity (a measure of molecular volume) is a steric parameter often used in QSAR studies to correlate with biological potency. ubaya.ac.id
QSAR models have shown that a combination of steric parameters (like molar refractivity) and electronic parameters (like the net charge on specific atoms) are often the main factors contributing to the anticancer activities of benzothiazole compounds. documentsdelivered.com
| Physicochemical Property | Parameter | Influence on Biological Potency | Reference |
|---|---|---|---|
| Electronic | Net charge on atoms | Contributes to anticancer activity | documentsdelivered.com |
| Electronic | Electron-withdrawing groups | Can enhance binding affinity | aip.org |
| Steric | Molar Refractivity (Mr) | A main factor in anticancer activity | documentsdelivered.com |
| Lipophilicity & Electronic | Electronegative atoms (Cl, Br) | Can enhance cytotoxicity | ijper.org |
Pharmacological Research and Mechanistic Investigations
Research on Antiviral Efficacy
The emergence of novel viral pathogens necessitates the development of effective antiviral agents. Benzothiazole (B30560) derivatives have been identified as a promising scaffold in the pursuit of such therapeutics.
Inhibition of Viral Entry Mechanisms (e.g., MERS-CoV Pseudovirus Inhibition)
Research into the antiviral properties of benzothiazole-containing compounds has demonstrated their potential to inhibit the entry of coronaviruses, including the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). A study focused on a series of 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives, which are structurally related to Benzothiazol-2-yl-(2-methoxy-phenyl)-amine, revealed their capacity to inhibit the entry of a pseudovirus expressing the MERS-CoV spike (S) protein nih.govrsc.org.
The initial screening of a large compound library identified a hit compound which served as the basis for the synthesis and evaluation of a series of derivatives nih.gov. The inhibitory activities of these compounds were assessed in vitro using a MERS-S pseudovirus. The findings indicated that the benzothiazole moiety was a crucial structural component for the observed antiviral activity. Furthermore, the presence of a phenyl ring and an imine portion contributed to the retention of inhibitory activity against MERS-CoV entry nih.gov. One of the most potent compounds identified in this series demonstrated a 50% inhibition concentration (IC50) value of 0.09 μM, highlighting the potential of this chemical class for further development as anti-MERS-CoV drugs nih.govrsc.org.
Table 1: Inhibitory Activity of Selected 1-phenyl-N-(benzothiazol-2-yl)methanimine Derivatives against MERS-S Pseudovirus
| Compound | Modification | IC50 (μM) |
| Hit Compound | - | 0.73 |
| Derivative 4f | Optimized substitution | 0.09 |
Research on Anticonvulsant Potency
Epilepsy and other seizure disorders represent a significant global health burden, driving the search for novel anticonvulsant therapies. The benzothiazole scaffold has been a focal point of such research due to its presence in various biologically active compounds.
Modulation of Neuronal Receptor Systems (e.g., Voltage-Gated Calcium Channels, NMDA Receptors)
The anticonvulsant effects of many therapeutic agents are mediated through their interaction with neuronal receptor systems. While direct evidence for this compound is still emerging, the broader class of benzothiazole derivatives has been investigated for its modulatory effects on key ion channels and receptors implicated in seizure activity.
Voltage-gated calcium channels (VGCCs) play a critical role in neuronal excitability and neurotransmitter release. Certain benzothiazepine derivatives, which share a heterocyclic system with benzothiazoles, are known to modulate L-type VGCCs nih.gov. The inhibition of these channels can lead to a reduction in neuronal firing and subsequent anticonvulsant effects.
Furthermore, the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate (B1630785) receptor, is critically involved in excitatory synaptic transmission and plasticity. Overactivation of NMDA receptors is a key factor in the pathophysiology of epilepsy. Antagonists of the NMDA receptor have demonstrated anticonvulsant properties nih.govnih.gov. Research into novel NMDA receptor modulators has included heterocyclic compounds, suggesting a potential mechanism for the anticonvulsant activity of benzothiazole derivatives mdpi.com.
Preclinical Evaluation in Animal Models (e.g., Maximum Electroshock Seizures, Subcutaneous Pentylenetetrazol-Induced Seizures)
Preclinical evaluation in established animal models of epilepsy is a critical step in the development of new anticonvulsant drugs. The two most widely used models are the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazol (scPTZ)-induced seizure test. The MES model is considered a model of generalized tonic-clonic seizures, while the scPTZ model is used to identify agents that may be effective against absence seizures nih.gov.
Numerous studies have demonstrated the anticonvulsant potential of various benzothiazole derivatives in these models. For instance, a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- rsc.orgresearchgate.net-oxazinane-2-thiones were synthesized and evaluated for their anticonvulsant activity. Several of these compounds exhibited significant protection in both the MES and scPTZ models, with some showing a high protective index, which is a measure of the margin between the median effective dose (ED50) and the median toxic dose (TD50).
Another study on novel benzothiazole-coupled sulfonamide derivatives also reported potent anticonvulsant activity in both MES and scPTZ models, with some compounds showing comparable or better activity than the standard drugs phenytoin and diazepam ijnrd.org.
Table 2: Anticonvulsant Activity of a Representative Benzothiazole Derivative in Preclinical Models
| Animal Model | Parameter | Value |
| Maximal Electroshock Seizure (MES) | ED50 | 9.85 mg/kg |
| Subcutaneous Pentylenetetrazol (scPTZ) | ED50 | 12.0 mg/kg |
| Neurotoxicity (Rotorod) | TD50 | 42.8 mg/kg |
| Protective Index (PI = TD50/ED50) | - | 4.34 |
Data presented is for a representative potent compound from a series of 3-(6-substituted-benzothiazol-2-yl)-6-phenyl- rsc.orgresearchgate.net-oxazinane-2-thiones.
Research on Antimicrobial Activities
The rise of antibiotic resistance has created an urgent need for the discovery and development of new antimicrobial agents. Benzothiazole and its derivatives have been extensively studied for their broad-spectrum antimicrobial activities.
Antibacterial Spectrum and Efficacy Studies Against Pathogenic Strains
A significant body of research has highlighted the potential of benzothiazole-containing compounds as effective antibacterial agents against a range of pathogenic strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action for these compounds is believed to involve the inhibition of essential bacterial enzymes.
Studies on various synthesized benzothiazole derivatives have demonstrated their efficacy. For example, novel N-(benzothiazol-2-yl)ethanamides showed high antibacterial activities against both Gram-positive and Gram-negative bacteria. In another study, newly synthesized benzothiazole derivatives were evaluated for their in vitro antibacterial activity against strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with some compounds showing good activity.
The antibacterial efficacy is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Research on benzothiazole derivatives has reported MIC values against various pathogenic strains, indicating their potential for development as new antibacterial drugs.
Table 3: In Vitro Antibacterial Activity of a Representative Benzothiazole Derivative
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Staphylococcus aureus | Positive | 12.5 |
| Bacillus subtilis | Positive | 25 |
| Escherichia coli | Negative | 6.25 |
| Pseudomonas aeruginosa | Negative | 6.25 |
Data presented is for a representative potent compound from a series of benzothiazole clubbed isatin derivatives.
Antifungal Spectrum and Efficacy Studies Against Fungal Species
Derivatives of 2-aminobenzothiazole (B30445) have demonstrated notable antifungal properties against a variety of fungal pathogens. Research has shown that substitutions on the benzothiazole ring are crucial for activity, with 6-substituted derivatives exhibiting slight to high antifungal effects against several Candida species. nih.govucl.ac.be For instance, certain 6-substituted 2-aminobenzothiazole compounds have shown significant efficacy against Candida albicans, Candida parapsilosis, and Candida tropicalis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 μg/mL. nih.gov The introduction of bulky groups at the 6-position, such as a benzyloxy group, has been found to enhance antifungal activity against most tested fungal strains. ucl.ac.be
The antifungal spectrum extends beyond Candida species. Synthesized acetamide derivatives of 2-aminobenzothiazole have shown moderate to good inhibitory activity against common fungal strains including Penicillium notatum, Aspergillus flavus, and Aspergillus niger. umpr.ac.id Fused pyrimido benzothiazoles have also displayed a broad spectrum of activity, showing particular effectiveness against Penicillium sp. and A. niger. Furthermore, benzothiazole-appended bis-triazole derivatives have exhibited excellent growth inhibition against the plant pathogen Rhizoctonia solani. nih.gov
Table 1. Antifungal Efficacy of Representative 2-Aminobenzothiazole Derivatives.
Proposed Mechanisms of Action Against Microbial Targets
The mechanisms underlying the antifungal activity of benzothiazole derivatives are an active area of research. One proposed target is the enzyme lanosterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. Another potential target identified for this class of compounds is N-Myristoyltransferase (NMT). umpr.ac.idrsc.org NMT is an enzyme that catalyzes the attachment of myristate, a fatty acid, to proteins. This process, known as N-myristoylation, is vital for the function of many proteins involved in cellular signaling and structure. Inhibition of NMT can therefore disrupt essential cellular processes in fungi, leading to a fungicidal effect. rsc.org
Research on Anticancer Potential
The 2-aminobenzothiazole scaffold has been extensively explored for its anticancer properties, with numerous derivatives showing potent and selective activity against a wide array of human cancer cell lines. nih.gov
Selective Inhibition of Various Cancer Cell Lines
Derivatives of 2-aminobenzothiazole have demonstrated significant antiproliferative effects against a diverse panel of human tumor cell lines. nih.gov These include cell lines for breast cancer (e.g., MCF-7, MDA-MB-468), lung cancer (A549), colon cancer (HCT-116, SW620), and liver cancer (HepG2). nih.govnih.govacs.orgnih.gov For example, certain 2-aminobenzothiazole-thiazolidinedione hybrids have shown potent inhibitory activity against HepG2, HCT-116, and MCF-7 cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, benzamide-based benzothiazole derivatives have exhibited good anti-tumor potential with IC50 values ranging from 1.1 µM to 8.8 µM against a panel of twelve different human cancer cell lines. nih.gov The selectivity of these compounds is also a key area of investigation, with some derivatives showing minimal cytotoxic activity towards normal fibroblast cells, suggesting a favorable therapeutic window. nih.gov
Table 2. In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives.
Enzyme Target Identification (e.g., VEGFR-2, PFKFB3, Cyclin-Dependent Kinases)
The anticancer effects of 2-aminobenzothiazole derivatives are mediated through their interaction with various molecular targets crucial for cancer cell proliferation and survival. iajesm.in A significant amount of research has focused on their role as kinase inhibitors. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Several studies have identified VEGFR-2 as a key target. researchgate.net VEGFR-2 is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com Novel 2-aminobenzothiazole hybrids have been synthesized and evaluated as potent VEGFR-2 inhibitors. nih.govnih.gov One promising compound emerged as a highly active inhibitor of VEGFR-2 with an IC50 value of 91 nM. nih.govnih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer. Certain 2-aminobenzothiazole derivatives have been investigated for their ability to target these enzymes, thereby interfering with cancer cell division. nih.govresearchgate.net
Other Enzyme Targets: The polypharmacological nature of this scaffold is evident from the wide range of other enzymes it can inhibit. These include:
PI3K/Akt/mTOR Pathway: This is a frequently dysregulated signaling pathway in cancer. acs.org Numerous 2-aminobenzothiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3Kα, Akt, and mTOR. nih.govnih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): Some derivatives have shown inhibitory activity against EGFR, a target in many cancer types. nih.govnih.gov
RAF Kinase: As critical components of the RAS/RAF/MEK/ERK pathway, RAF kinases like BRAF and CRAF are important targets. The 2-aminobenzothiazole motif is a common feature in recently reported inhibitors of these kinases. nih.gov
Focal Adhesion Kinase (FAK): At least one derivative has been shown to effectively block the enzymatic activity of FAK, which is involved in cell adhesion and migration. nih.gov
Investigation into Mechanisms of Cell Growth Inhibition and Apoptosis Induction
The primary mechanism by which 2-aminobenzothiazole derivatives exert their anticancer effects is by inhibiting cell growth and inducing programmed cell death, or apoptosis. plos.org
Apoptosis Induction: Research indicates that these compounds primarily trigger the mitochondrial-mediated intrinsic pathway of apoptosis. plos.orgfrontiersin.org This involves the activation of effector caspases, such as caspase-3 and caspase-9. plos.orgukrbiochemjournal.org The process is often associated with changes in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins. Studies have shown that treatment with these derivatives can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax. plos.orgfrontiersin.orgukrbiochemjournal.org
Cell Cycle Arrest: In addition to inducing apoptosis, many 2-aminobenzothiazole derivatives can halt the proliferation of cancer cells by causing cell cycle arrest. nih.gov Flow cytometry analysis has revealed that these compounds can induce arrest at the G2/M phase or S phase of the cell cycle in various cancer cell lines, preventing them from dividing. nih.govnih.govnih.gov
Other Mechanisms: Some studies have pointed to other contributing mechanisms, such as the generation of reactive oxygen species (ROS) and the induction of DNA double-strand breaks, which further contribute to the cytotoxic effects on cancer cells. nih.govnih.gov
Research on Enzyme Inhibition Beyond Specific Therapeutic Areas
Amino Acid Transporter Modulation
While specific studies on the modulation of amino acid transporters by this compound are not available, some research on related benzothiazole compounds suggests potential interactions with neurotransmitter systems. For instance, the compound 2-amino-6-trifluoromethoxy benzothiazole (riluzole) has been shown to antagonize excitatory amino acid neurotransmission nih.gov. This effect may contribute to its neuroprotective and anticonvulsant properties nih.gov. The mechanism is thought to involve the inhibition of glutamate release and the inactivation of voltage-gated sodium channels, rather than direct interaction with amino acid transporters. Further investigation is required to determine if other benzothiazole derivatives, including this compound, share similar properties or directly modulate amino acid transporters.
Computational Chemistry and in Silico Modeling
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to benzothiazole (B30560) derivatives to understand their fundamental chemical characteristics. proteobiojournal.com Calculations are often performed using specific functionals and basis sets, such as the B3LYP functional combined with the 6-311G(d,p) or LanL2DZ basis set, to achieve accurate predictions of molecular properties. proteobiojournal.comresearchgate.net
DFT is instrumental in determining the most stable three-dimensional structure of a molecule. Conformational analysis involves calculating the molecule's total energy as specific dihedral angles are systematically varied. For benzothiazole derivatives, a key focus is the rotation around the bond connecting the benzothiazole and phenyl rings. mdpi.com Studies on similar compounds have shown that the angle between the benzothiazole and phenyl planes can be quite small, in the range of 4.1–5.4°, indicating a nearly planar structure. mdpi.comnih.gov However, substituents on the rings can influence this geometry. nih.gov
Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation. DFT calculations provide precise predictions of bond lengths and angles. nbu.edu.sa For instance, in related benzothiazole structures, the C=N bond length in the thiazole (B1198619) ring can vary, with longer bonds suggesting more single-bond character due to resonance. nbu.edu.sa
| Parameter | Typical Calculated Value (Å) | Reference |
|---|---|---|
| C-C (thiazole ring) | 1.457 - 1.480 | nbu.edu.sa |
| C=N (thiazole ring) | 1.294 - 1.341 | nbu.edu.sa |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. mdpi.com
A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. mdpi.com For substituted 1,3-benzothiazole molecules, this energy gap has been calculated to be in the range of 3.95 to 4.73 eV. mdpi.comnbu.edu.sa The nature and position of substituents on the benzothiazole or phenyl rings can significantly influence the HOMO-LUMO gap. For example, the presence of strongly electron-withdrawing groups can lead to a smaller ΔE, making the compound more reactive. mdpi.com This analysis helps in understanding charge transfer within the molecule. researchgate.net
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzothiazole (unsubstituted) | -6.55 | -1.85 | 4.70 | nbu.edu.sa |
| para-Methoxy Phenyl Benzothiazole | -5.91 | -1.27 | 4.64 | mdpi.com |
| para-Chloro Phenyl Benzothiazole | -6.11 | -1.49 | 4.62 | mdpi.com |
| di-CF3 Phenyl Benzothiazole | -6.52 | -2.06 | 4.46 | mdpi.com |
DFT calculations are highly effective for predicting the vibrational spectra (e.g., FT-IR) of molecules. researchgate.netnih.gov By calculating the vibrational frequencies in the ground state, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching or bending of bonds. mdpi.com
Studies on the closely related compound 2-(4-methoxyphenyl)benzo[d]thiazole have shown that the B3LYP method provides results that are in good agreement with experimental FT-IR spectra. researchgate.netnih.gov Theoretical calculations can accurately reproduce the general spectral features and the distribution of band intensities. mdpi.com This predictive capability is crucial for confirming the structure of newly synthesized compounds and understanding their molecular vibrations.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Reference |
|---|---|---|---|
| C-H stretching (heteroaromatic) | 3000-3100 (expected range) | Not specified | mdpi.com |
| Benzothiazole ring region | 1500-1650 | Not specified | mdpi.com |
| CH₃ deformation | 1483, 1467, 1454 | Not specified | mdpi.com |
| CH₃ rocking | Not specified | 1122 | mdpi.com |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is essential in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.
Docking simulations for benzothiazole derivatives have been performed against a variety of protein targets to explore their potential therapeutic applications. These targets include enzymes and receptors implicated in cancer and microbial infections, such as the Human Epidermal growth factor receptor (HER), p56lck kinase, histone deacetylase (HDAC8), and various microbial enzymes like urease and dihydropyrimidine synthase (DHPS). mdpi.combiointerfaceresearch.comnih.govuomustansiriyah.edu.iqnih.gov
The simulations reveal the specific interactions that stabilize the ligand-protein complex. These interactions commonly include:
Hydrogen bonds: For example, the amide and amino groups of a benzothiazole derivative were shown to form hydrogen bonds with the ASP-329 residue of the urease enzyme. mdpi.com
Hydrophobic interactions: The aromatic rings of the benzothiazole moiety often fit into hydrophobic pockets within the protein's active site. nih.gov
Pi-pi and Pi-alkyl interactions: The fused ring system of benzothiazole can engage in pi-pi stacking with aromatic amino acid residues like tyrosine or pi-alkyl interactions with residues such as proline. researchgate.netresearchgate.net
Visualizing these interactions provides a structural basis for the molecule's biological activity and guides the design of more potent and selective derivatives. nih.gov
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A more negative value typically indicates a stronger, more stable interaction between the ligand and the protein. nih.gov The calculations also determine the most favorable binding pose, which is the three-dimensional orientation of the ligand within the protein's active site. researchgate.net
Different benzothiazole derivatives have shown promising binding affinities against various targets. For instance, certain derivatives exhibited high docking scores of -10.4 kcal/mol against the HER enzyme and -10.093 kcal/mol against HDAC8, suggesting potent inhibitory potential. nih.govuomustansiriyah.edu.iq These in silico predictions are invaluable for prioritizing compounds for synthesis and experimental testing.
| Compound Type | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Benzo[d]thiazol-2-amine derivative | HER Enzyme | -9.8 to -10.4 | nih.gov |
| Benzothiazole-hydroxamate hybrid | HDAC8 (1T69) | -10.093 | uomustansiriyah.edu.iq |
| 1,3-Thiazolidin-4-one bearing benzothiazole | CYP450 3A4 | -8.634 | researchgate.net |
| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | α-glucosidase (3-TOP) | -8.4 | researchgate.net |
| Benzothiazole derivative | Urease (2KAU) | -3.45 | mdpi.com |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. For benzothiazole derivatives, pharmacophore models are developed by analyzing the common structural features of known active compounds. nih.gov
The key pharmacophoric features for benzothiazole-based compounds often include:
Aromatic/Hydrophobic regions: The benzothiazole ring system and the attached phenyl group typically serve as crucial hydrophobic moieties that can occupy hydrophobic pockets within a receptor's active site. researchgate.net
Hydrogen Bond Acceptors (HBA) and Donors (HBD): The nitrogen atom in the thiazole ring and the amine linker act as key hydrogen bond acceptors and donors, respectively. These features are critical for forming specific hydrogen bonds with amino acid residues in the target protein, such as the hinge region of kinases. researchgate.netrsc.org
Linker Moiety: A linker group, often containing functionalities like an amide or urea, can provide the correct orientation and spacing for the aromatic rings and also participate in hydrogen bonding interactions with key residues like glutamic acid and aspartic acid in the enzyme's active site. researchgate.net
In the ligand-based design process, a pharmacophore model is generated from a set of active molecules. This model then serves as a 3D query to screen large virtual compound libraries to identify new molecules (scaffold hopping) that possess the required pharmacophoric features but may have a novel chemical structure. nih.gov This strategy has been employed in the design of benzothiazole derivatives targeting a range of biological targets, including protein kinases and the p53-MDM2 interaction. rsc.orgnih.gov By aligning new designs to the established pharmacophore, researchers can prioritize the synthesis of compounds with a higher probability of biological activity.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The success of a drug candidate is highly dependent on its pharmacokinetic profile, encompassed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction allows for the early assessment of these properties, helping to identify and filter out compounds with poor drug-like characteristics, thereby reducing late-stage attrition in drug development. nih.gov
For benzothiazole derivatives, various computational tools and models are used to predict key ADME parameters. Studies on related compounds have shown that the benzothiazole scaffold is amenable to structural modifications that can yield favorable pharmacokinetic profiles. tandfonline.com Many designed benzothiazole compounds have been shown to adhere to established criteria for drug-likeness, such as Lipinski's Rule of Five. nih.govnih.gov This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com
In silico studies on various benzothiazole derivatives have predicted good oral absorption and bioavailability. tandfonline.commspsss.org.ua For instance, predictions for a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives showed absorption percentages generally above 70%. nih.gov Similarly, designed benzothiazole Schiff bases targeting the p53-MDM2 pathway were predicted to have favorable oral absorption properties. tandfonline.com
Below is an interactive table summarizing predicted ADME properties for a representative set of benzothiazole derivatives, based on findings from computational studies.
| Compound Class | Predicted Human Intestinal Absorption (%) | Lipinski's Rule of Five Compliance | Predicted BBB Permeability | Substrate for P-glycoprotein |
| Benzothiazole-hydrazones | High | Yes | Yes | No |
| Benzothiazole-1,3,4-oxadiazoles | >70% | Yes | N/A | N/A |
| Benzothiazole Schiff Bases | 70-80% | Yes | N/A | N/A |
| Benzothiazole Amidoximes | Moderate to High | Yes | N/A | Yes |
This table is a composite representation based on data from multiple studies on different benzothiazole derivatives. nih.govtandfonline.commdpi.com BBB stands for Blood-Brain Barrier. N/A indicates data not available in the cited sources.
These predictions are crucial for guiding the structural optimization of lead compounds to enhance their metabolic stability and ensure they can reach their biological target in sufficient concentrations. tandfonline.com
Molecular Dynamics Simulations for Ligand-Receptor Dynamics
Molecular Dynamics (MD) simulations provide a powerful computational method to study the physical movement of atoms and molecules over time, offering detailed insights into the dynamic nature of ligand-receptor interactions. For Benzothiazol-2-yl-(2-methoxy-phenyl)-amine and its analogs, MD simulations are used to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-receptor complex. nih.govbiointerfaceresearch.com
In a typical MD simulation study, the ligand is first docked into the active site of the target receptor. This initial static complex is then subjected to a simulation that calculates the forces between atoms and their subsequent movements over a period, often nanoseconds. nih.govnih.gov This process reveals how the ligand and receptor adapt to each other and helps to understand the stability of key interactions.
Studies on benzothiazole derivatives have utilized MD simulations to:
Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time, researchers can determine if the ligand remains stably bound in the active site. A stable RMSD suggests a stable binding conformation. nih.govnih.gov
Analyze Binding Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. This helps to identify the most persistent and crucial interactions that contribute to the binding affinity. biointerfaceresearch.com
Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to calculate the binding free energy of the ligand-receptor complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.govnih.gov
For example, MD simulations of a designed benzothiazole compound (B25) targeting the p53-MDM2 complex were run for 200 nanoseconds to confirm the stability of the complex and its interactions. nih.gov Similarly, a 30-nanosecond simulation was used to confirm the binding stability of a benzothiazole-based inhibitor in the catalytic pocket of the S. aureus MurD enzyme. nih.gov These simulations are critical for confirming that a designed inhibitor can form a stable and lasting interaction with its intended biological target, providing a dynamic validation of the drug design hypothesis.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation (e.g., Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry)
Spectroscopic analysis is fundamental to confirming the molecular architecture of Benzothiazol-2-yl-(2-methoxy-phenyl)-amine. Each technique offers unique insights into the compound's structural features.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The secondary amine (N-H) linkage would show a single, weak stretching vibration, while the aromatic rings and the methoxy (B1213986) group would also produce signature peaks. researchgate.net
Based on analogous benzothiazole (B30560) structures, the following vibrational frequencies are anticipated japsonline.com:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Secondary Amine | N-H stretch | 3350 - 3310 |
| Aromatic Rings | C-H stretch | 3100 - 3000 |
| Aromatic Rings | C=C stretch | 1610 - 1580 |
| Thiazole (B1198619) Ring | C=N stretch | 1630 - 1615 |
| Aromatic Amine | C-N stretch | 1335 - 1250 |
| Methoxy Group | C-O stretch (asymmetric) | 1275 - 1200 |
| Methoxy Group | C-O stretch (symmetric) | 1075 - 1020 |
| Thiazole Ring | C-S stretch | 700 - 650 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural elucidation of this compound. japsonline.com
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include a singlet for the methoxy (-OCH₃) protons, a series of multiplets in the aromatic region for the eight protons on the benzothiazole and phenyl rings, and a characteristic signal for the single amine (N-H) proton. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals are expected for the methoxy carbon, the carbons of the two aromatic systems, and the specific carbons within the benzothiazole ring, including the prominent C=N carbon. japsonline.comnih.gov
| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| Chemical Shift (δ, ppm) | Assignment |
| ~9.0 - 8.5 | N-H (singlet, broad) |
| ~8.0 - 6.8 | Ar-H (multiplets, 8H) |
| ~3.9 | -OCH₃ (singlet, 3H) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₄H₁₂N₂OS), the calculated monoisotopic mass is 256.07 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass. jyoungpharm.org The mass spectrum would show a molecular ion peak [M]⁺ at m/z 256. Further fragmentation analysis (MS/MS) could reveal structural information by identifying characteristic fragment ions. nih.gov
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography, Thin Layer Chromatography)
Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or impurities, thereby ensuring its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of synthesized benzothiazole derivatives and can be adapted for quantitative analysis. jyoungpharm.org A reverse-phase HPLC system is typically suitable for this class of compounds. Purity is determined by integrating the peak area of the analyte relative to the total peak area in the chromatogram. For related benzothiazole analogues, purities exceeding 99% have been confirmed using this method. jyoungpharm.orgnih.gov
| HPLC Parameters | Typical Conditions |
| Stationary Phase (Column) | C18 (octadecylsilyl silica gel) |
| Mobile Phase | Gradient of Acetonitrile and Water or Methanol and Water |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction and to perform a preliminary check of product purity. japsonline.comnih.gov The compound is spotted on a silica gel plate, which is then developed in a suitable solvent system. The purity is qualitatively assessed by the presence of a single spot after visualization under UV light. jyoungpharm.org
| TLC Parameters | Typical Conditions |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates |
| Mobile Phase (Eluent) | Ethyl acetate/n-hexane or Toluene/Ethyl acetate mixtures |
| Visualization | UV light (254 nm) |
Future Research Directions and Emerging Avenues
Development of Novel Analogs with Enhanced Potency and Selectivity
The development of novel analogs from a lead compound is a cornerstone of medicinal chemistry, aiming to improve its pharmacological profile. For Benzothiazol-2-yl-(2-methoxy-phenyl)-amine, future efforts will likely focus on systematic structural modifications to enhance its potency against specific biological targets while minimizing off-target effects. This involves the synthesis of a library of related compounds with variations in different parts of the molecule.
Key areas for modification could include:
Substitution on the Phenyl Ring: Introducing different functional groups (e.g., halogens, alkyls, trifluoromethyl) at various positions on the 2-methoxy-phenyl ring could significantly influence binding affinity and selectivity. The electronic and steric properties of these substituents can alter the way the molecule interacts with its target protein.
Modification of the Benzothiazole (B30560) Core: Alterations to the benzothiazole scaffold itself, such as the introduction of substituents or its replacement with other heterocyclic systems, could lead to novel compounds with improved pharmacokinetic or pharmacodynamic properties.
Linker Modification: The amine linker between the phenyl and benzothiazole moieties is another critical point for modification. Varying the length, rigidity, or polarity of this linker could optimize the spatial orientation of the two aromatic systems, leading to a better fit within the target's binding pocket.
A systematic approach, often guided by computational modeling, will be crucial to rationally design and prioritize the synthesis of these new analogs. The ultimate goal is to identify candidates with sub-nanomolar potency and high selectivity for their intended target, which are key attributes for a successful therapeutic agent.
Exploration of Polypharmacology and Multi-Target Ligand Design
The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a potential advantage. Future research should explore the polypharmacological profile of this compound and its derivatives.
This involves screening the compound against a broad panel of kinases and other biologically relevant targets to identify any additional, potentially beneficial, interactions. If the compound is found to inhibit multiple key targets within a disease-relevant pathway, this could lead to a more robust therapeutic effect and a lower likelihood of developing drug resistance.
Furthermore, this knowledge can be used to intentionally design multi-target ligands. By understanding the structural requirements for binding to different targets, medicinal chemists can fine-tune the structure of this compound to create a molecule that potently and selectively interacts with a desired set of targets. This approach is particularly promising for diseases where a synergistic effect can be achieved by modulating multiple nodes in a signaling network.
Integration of Artificial Intelligence and Machine Learning in De Novo Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. In the context of this compound, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can be trained on existing libraries of active compounds to design entirely new molecules with desired properties. These models can explore a vast chemical space to propose novel benzothiazole derivatives that are predicted to have high potency and selectivity.
Predictive Modeling: ML models can be developed to predict the biological activity, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity of virtual compounds. This allows for the rapid in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing.
Structure-Activity Relationship (SAR) Analysis: AI can help to elucidate complex SARs, identifying the key structural features that contribute to a compound's activity. This deeper understanding can guide the rational design of more effective drugs.
By leveraging AI and ML, researchers can accelerate the drug discovery process, reduce the costs associated with experimental screening, and increase the likelihood of identifying successful clinical candidates.
Exploration of New Therapeutic Applications for this compound and its Derivatives
The initial therapeutic indication for a compound is often just the beginning of its potential clinical utility. As our understanding of the biological roles of its targets grows, new therapeutic applications may emerge. For this compound and its derivatives, future research should actively explore their potential in other disease areas.
This can be achieved through:
Phenotypic Screening: Testing the compound in a variety of cell-based or animal models of different diseases can reveal unexpected therapeutic effects. This unbiased approach can identify new applications that would not have been predicted based on the compound's known mechanism of action.
Target-Based Exploration: As new links between the compound's known targets and other diseases are discovered, this can open up new avenues for its clinical development. For example, a kinase inhibitor developed for cancer might also be effective in an inflammatory disease where the same kinase plays a role.
Repurposing: Existing derivatives of this compound could be systematically evaluated for new therapeutic uses. Drug repurposing is a cost-effective strategy that can significantly shorten the drug development timeline.
By keeping an open mind and employing a range of exploratory strategies, researchers may uncover the full therapeutic potential of this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzothiazol-2-yl-(2-methoxy-phenyl)-amine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with thiocyanate salts in acidic media. For example, reacting 2-methoxyaniline with potassium thiocyanate (KSCN) in glacial acetic acid, followed by bromine-mediated cyclization at controlled temperatures (<10°C) to form the benzothiazole core . Optimization includes adjusting reaction time, solvent (e.g., ethanol for recrystallization), and stoichiometric ratios of reagents. Post-synthesis purification via vacuum filtration and recrystallization improves purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?
- Methodology :
- FTIR : Identifies functional groups (e.g., N-H stretching at ~3400 cm⁻¹ for the amine, C-S vibrations at ~650 cm⁻¹) .
- ¹H-NMR : Reveals proton environments (e.g., methoxy group protons at ~3.8 ppm, aromatic protons in the benzothiazole and methoxyphenyl rings between 6.8–8.2 ppm) .
- UV-Vis : Detects π→π* transitions in the aromatic system (absorption peaks ~250–300 nm) .
- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., [M⁺] peak at m/z 311 for related derivatives) .
Q. How can researchers assess the antimicrobial activity of this compound against bacterial and fungal strains?
- Methodology : Use agar diffusion or broth microdilution assays. Prepare serial dilutions of the compound in DMSO or aqueous solutions. Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Measure inhibition zones (agar) or minimum inhibitory concentrations (MIC, broth) and compare with standard antibiotics (e.g., ampicillin, fluconazole) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict thermochemical properties or electronic behavior of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate:
- Atomization energies (accuracy ~2.4 kcal/mol with exact-exchange corrections) .
- HOMO-LUMO gaps to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites. Validate computational results against experimental spectroscopic data .
Q. How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results be resolved for this compound?
- Methodology :
- Single-crystal X-ray diffraction : Determine precise bond lengths/angles using software like SHELXL or WinGX . For example, resolve discrepancies in amine proton positions by comparing NMR chemical shifts with crystallographic hydrogen-bonding networks .
- Dynamic NMR : Investigate conformational flexibility in solution (e.g., hindered rotation of the methoxyphenyl group) .
- Mercury CSD : Analyze packing interactions (e.g., π-π stacking, hydrogen bonds) that may influence solid-state vs. solution-phase structures .
Q. What strategies improve the synthetic yield of this compound derivatives with modified substituents?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 16 h to 1–2 h) for cyclization steps .
- Catalytic optimization : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution on the benzothiazole ring.
- Protecting groups : Temporarily block reactive sites (e.g., amine) during functionalization to prevent side reactions .
Q. How do structural modifications (e.g., fluorination or methylation) on the benzothiazole core impact biological activity compared to benzoxazole analogs?
- Methodology :
- SAR studies : Synthesize derivatives with substituents at positions 4, 5, or 6 of the benzothiazole ring. Compare MIC values against benzoxazole analogs (e.g., 4-fluoro-N-methyl-1,3-benzoxazol-2-amine) .
- Docking simulations : Use AutoDock Vina to model interactions with microbial enzymes (e.g., cytochrome P450) and correlate with experimental IC₅₀ values .
Q. What advanced crystallographic tools are recommended for analyzing non-covalent interactions in this compound complexes?
- Methodology :
- SHELXTL : Refine structures with high-resolution data, particularly for hydrogen-bonding networks .
- ORTEP for Windows : Visualize anisotropic displacement parameters to assess thermal motion in the crystal lattice .
- Mercury CSD Materials Module : Quantify π-π stacking distances and halogen bonding in co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
